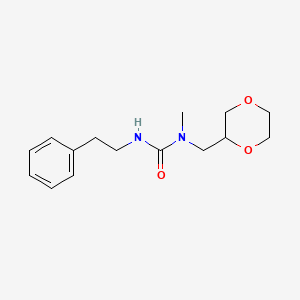
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea is an organic compound characterized by the presence of a dioxane ring, a phenethyl group, and a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea typically involves the reaction of 1,4-dioxane with appropriate reagents to introduce the methyl and phenethyl groups. One common method involves the use of microwave irradiation to promote C–C bond coupling between dioxane and benzophenone . The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Uniqueness
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea is unique due to its specific combination of a dioxane ring, phenethyl group, and urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
生物活性
1-((1,4-Dioxan-2-yl)methyl)-1-methyl-3-phenethylurea is a compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O3 with a molecular weight of approximately 224.27 g/mol. The compound features a dioxane ring, which contributes to its unique chemical properties and biological interactions.
Biological Activity
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. The urea moiety is often associated with enhanced antitumor properties due to its ability to interact with specific receptors involved in cancer progression.
- Antimicrobial Properties : The presence of the dioxane ring may enhance the compound's ability to penetrate microbial membranes, making it effective against certain bacterial strains.
Mechanisms of Action
The mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : The compound may modulate G-protein-coupled receptors (GPCRs), which play a significant role in various physiological processes.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several urea derivatives and evaluated their antitumor efficacy in vitro. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for therapeutic development.
Case Study 2: Antimicrobial Activity
A study conducted by Zhang et al. (2023) investigated the antimicrobial effects of dioxane-based compounds. The findings revealed that this compound demonstrated notable activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(1,4-dioxan-2-ylmethyl)-1-methyl-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17(11-14-12-19-9-10-20-14)15(18)16-8-7-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKLCUPRGDOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














